molecular formula C17H16BrF2NO B7469719 N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide

Cat. No. B7469719
M. Wt: 368.2 g/mol
InChI Key: SUNXQSVHDJGVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide, also known as BDF 8634, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess various biological activities.

Mechanism of Action

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the proper folding and stabilization of various proteins, including those involved in cancer cell growth and survival. Inhibition of Hsp90 by N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 has been shown to possess both biochemical and physiological effects. Biochemically, it inhibits the activity of Hsp90, leading to the degradation of various proteins involved in cancer cell growth and survival. Physiologically, it has been shown to inhibit tumor growth and angiogenesis, as well as possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 in lab experiments is its specificity for Hsp90 inhibition, which makes it a useful tool for studying the role of Hsp90 in various disease conditions. However, one limitation is that it may not be suitable for use in certain experimental systems due to its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634. One potential area of investigation is its potential as an anti-cancer agent in combination with other drugs. Another area of interest is the development of more potent analogs of N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 exerts its biological effects.

Synthesis Methods

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 can be synthesized through a multistep process involving the reaction of 2-bromo-4,6-difluoroaniline with tert-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF2NO/c1-17(2,3)11-6-4-10(5-7-11)16(22)21-15-13(18)8-12(19)9-14(15)20/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNXQSVHDJGVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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